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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS No. 1026089-09-7), a
substituted phenylacetic acid derivative. Phenylacetic acids are a critical class of compounds in
medicinal chemistry and materials science, serving as versatile scaffolds and building blocks.
This document delves into the structural attributes, synthesis strategies, spectroscopic
characterization, potential reactivity, and prospective applications of this specific isomer. While
direct experimental data for this compound is limited in peer-reviewed literature, this guide
synthesizes information from commercial suppliers, data for structural isomers, and
foundational chemical principles to provide a robust profile for researchers, scientists, and drug
development professionals. The ensuing discussion aims to equip the reader with the
necessary technical insights to effectively utilize 2-(4-Bromo-2-methoxyphenyl)acetic acid in
their research endeavors.

Chemical Identity and Physicochemical Properties

2-(4-Bromo-2-methoxyphenyl)acetic acid is a solid, crystalline compound under standard
conditions.[1] The molecule incorporates a phenylacetic acid backbone, which is functionalized
with a methoxy group at the ortho-position and a bromine atom at the para-position relative to
the acetic acid moiety. These substitutions are critical in defining the molecule's electronic
properties, reactivity, and potential biological activity. The methoxy group, an electron-donating
group, and the bromine atom, an electron-withdrawing group, create a unique electronic
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environment on the aromatic ring that influences its interaction with biological targets and its
utility in synthetic chemistry.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Property Value Source(s)
CAS Number 1026089-09-7 [11[2113114]
Molecular Formula CoHoBrOs [1112]
Molecular Weight 245.07 g/mol
(4-bromo-2-
IUPAC Name ) _ [1]
methoxyphenyl)acetic acid
Physical Form Solid [1]
Purity Typically 297% [1][4]
Sealed in dry, room
Storage [1][4]
temperature
RNRCAQYXOAHKGD-
InChl Key [11[4]

UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for 2-(4-Bromo-2-methoxyphenyl)acetic
acid is not readily available, a plausible and efficient synthetic route can be devised based on
established organic chemistry principles and published methods for its isomers. The most
logical precursor for this compound is 2-methoxyphenylacetic acid. The synthesis would
proceed via an electrophilic aromatic substitution, specifically bromination.

The directing effects of the substituents on the aromatic ring are paramount in determining the
regioselectivity of the bromination reaction. The methoxy group (-OCHs) is a strong activating,
ortho-, para-directing group. The acetic acid moiety (-CH2COOH) is a deactivating, meta-
directing group. Given the stronger activating and directing influence of the methoxy group,
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electrophilic attack is most likely to occur at the positions ortho and para to it. Since the para
position is sterically less hindered, it is the favored site of substitution, leading to the desired 4-
bromo product.

A proposed experimental workflow for the synthesis is detailed below.

Proposed Experimental Protocol: Synthesis of 2-(4-
Bromo-2-methoxyphenyl)acetic acid

Principle: This protocol describes the regioselective bromination of 2-methoxyphenylacetic acid
using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a polar
solvent like acetic acid. The reaction leverages the strong ortho-, para-directing effect of the
methoxy group to achieve bromination at the C4 position.

Reagents:

» 2-Methoxyphenylacetic acid

e N-Bromosuccinimide (NBS) or Bromine (Brz2)

» Acetic acid or other suitable polar aprotic solvent

» Deionized water

» Sodium thiosulfate (for quenching excess bromine)

o Ethyl acetate (for extraction)

 Brine solution

e Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-methoxyphenylacetic acid in a suitable solvent like acetic acid.
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» Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating
agent (e.g., N-Bromosuccinimide) to the stirred solution at room temperature. If using liquid
bromine, it should be added dropwise.

o Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to
facilitate the reaction. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured
into ice-cold water. If bromine was used, the excess can be quenched by adding a saturated
solution of sodium thiosulfate.

o Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as
ethyl acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude
product.

» Recrystallization: The crude 2-(4-Bromo-2-methoxyphenyl)acetic acid can be further
purified by recrystallization from a suitable solvent system (e.g., ethanol/water or
hexanes/ethyl acetate) to obtain a crystalline solid.

The following diagram illustrates the proposed synthesis workflow.
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Caption: Proposed workflow for the synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic acid.
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Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of
2-(4-Bromo-2-methoxyphenyl)acetic acid. While experimental spectra for this specific
compound are not widely published, we can predict the key features based on its structure and
data from its isomers.[1]

Table 2: Predicted *H and *3C NMR Data for 2-(4-Bromo-2-methoxyphenyl)acetic acid
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Predicted Chemical

Nucleus _ Multiplicity Assignment
Shift (8, ppm)
1H NMR ~10-12 Singlet (broad) -COOH
Ar-H (ortho to -
~7.1-7.3 Doublet
CH2COOH)
Ar-H (meta to -
~6.9-7.1 Doublet of doublets
CH2COOH & -OCHs)
~6.8-7.0 Doublet Ar-H (ortho to -OCHs3)
~3.8-4.0 Singlet -OCHs
~3.6-3.8 Singlet -CHz-
13C NMR ~175-180 Singlet -COOH
~155-160 Singlet Ar-C (-OCHs)
~130-135 Singlet Ar-C (-CH2COOH)
] Ar-CH (meta to -
~130-135 Singlet
OCHs)
) Ar-CH (ortho to -
~120-125 Singlet
OCHs3)
~115-120 Singlet Ar-C (-Br)
) Ar-CH (ortho to -
~110-115 Singlet
CH2COOH)
~55-60 Singlet -OCHs
~40-45 Singlet -CHz-

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound

would be expected to show a prominent ion corresponding to the deprotonated molecule [M-

H]~ in negative ion mode, or the protonated molecule [M+H]* in positive ion mode. The

characteristic isotopic pattern of bromine (°Br and 8!Br in an approximate 1:1 ratio) would be a

key diagnostic feature, with two peaks of nearly equal intensity separated by 2 m/z units.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption
band in the region of 2500-3300 cm~1 corresponding to the O-H stretching of the carboxylic
acid. A sharp, strong absorption around 1700-1750 cm~! would be indicative of the C=0
stretching of the carboxyl group. C-O stretching bands for the ether and carboxylic acid would
appear in the 1200-1300 cm~! region, and aromatic C-H and C=C stretching vibrations would
be observed in their characteristic regions.

Reactivity Profile and Potential Applications

The chemical reactivity of 2-(4-Bromo-2-methoxyphenyl)acetic acid is dictated by its three
primary functional groups: the carboxylic acid, the aromatic ring, and the carbon-bromine bond.

o Carboxylic Acid Group: The carboxyl group can undergo standard reactions such as
esterification, amidation, and reduction to the corresponding alcohol. This functionality is key
to its use as a building block, allowing for its conjugation to other molecules of interest.

e Aromatic Ring: The electron-rich aromatic ring, despite the presence of the deactivating
bromo and carboxyl groups, can still potentially undergo further electrophilic substitution,
although under harsher conditions. The existing substituents will direct any new incoming
groups.

o Carbon-Bromine Bond: The aryl bromide functionality is a versatile handle for a variety of
carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-
catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This
significantly enhances its utility as a synthetic intermediate.

Given its structural features, 2-(4-Bromo-2-methoxyphenyl)acetic acid is a valuable
intermediate for the synthesis of more complex molecules, particularly in the fields of drug
discovery and agrochemicals.[5] Its isomers have been utilized in the development of anti-
inflammatory and analgesic agents.[5] The phenylacetic acid scaffold is present in many non-
steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound
could be explored to develop novel therapeutic agents.

Caption: Potential applications of 2-(4-Bromo-2-methoxyphenyl)acetic acid as a synthetic
building block.
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Safety and Handling

2-(4-Bromo-2-methoxyphenyl)acetic acid is classified as a hazardous substance.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated area or a chemical fume hood.

Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Statements:[1]

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/ eye protection/ face protection.

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Bromo-2-methoxyphenyl)acetic acid is a valuable chemical intermediate with significant
potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a
versatile platform for the development of novel compounds. While a comprehensive body of
literature on this specific isomer is yet to be established, this guide provides a foundational
understanding of its properties, a plausible synthetic approach, and an overview of its potential
applications based on sound chemical principles and data from closely related structures. It is
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our hope that this technical guide will serve as a valuable resource for researchers and
developers working with this and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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